4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate
Overview
Description
4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate is a diazonium salt that is commonly used in organic synthesis. This compound is known for its ability to participate in various chemical reactions, making it a valuable reagent in the field of synthetic chemistry. The presence of the tetrafluoroborate anion enhances the stability of the diazonium cation, allowing for a wider range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate typically involves the diazotization of 4-(Diethylamino)-2-ethoxyaniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, in the presence of tetrafluoroboric acid. The reaction is usually conducted at low temperatures to maintain the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and temperature control is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), potassium cyanide, and water. These reactions are typically carried out at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: 4-(Diethylamino)-2-ethoxyaniline.
Scientific Research Applications
4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in the development of diagnostic agents and therapeutic compounds.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate involves the formation of a highly reactive diazonium cation. This cation can undergo various reactions depending on the nature of the nucleophile or reducing agent present. The molecular targets and pathways involved are primarily determined by the specific reaction conditions and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)-2-methoxybenzenediazonium tetrafluoroborate
- 4-(Diethylamino)-2-chlorobenzenediazonium tetrafluoroborate
- 4-(Diethylamino)-2-bromobenzenediazonium tetrafluoroborate
Uniqueness
4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate is unique due to the presence of the ethoxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. The ethoxy group can also affect the solubility and stability of the diazonium salt, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(diethylamino)-2-ethoxybenzenediazonium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N3O.BF4/c1-4-15(5-2)10-7-8-11(14-13)12(9-10)16-6-3;2-1(3,4)5/h7-9H,4-6H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYXCTXUWJOXLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCN(CC)C1=CC(=C(C=C1)[N+]#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BF4N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060404 | |
Record name | Benzenediazonium, 4-(diethylamino)-2-ethoxy-, tetrafluoroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
584-59-8 | |
Record name | Benzenediazonium, 4-(diethylamino)-2-ethoxy-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=584-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium, 4-(diethylamino)-2-ethoxy-, tetrafluoroborate(1-) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 4-(diethylamino)-2-ethoxy-, tetrafluoroborate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 4-(diethylamino)-2-ethoxy-, tetrafluoroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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